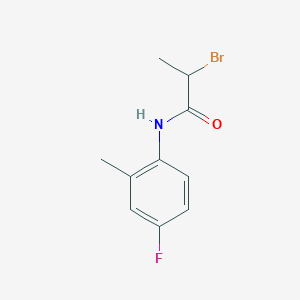

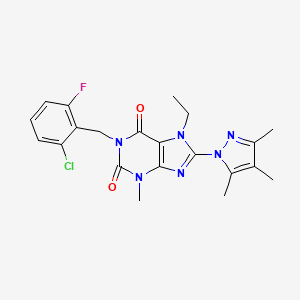

![molecular formula C7H12ClN3O2 B2959277 1,3,8-Triaza-spiro[4.5]decane-2,4-dione hydrochloride CAS No. 13625-48-4](/img/structure/B2959277.png)

1,3,8-Triaza-spiro[4.5]decane-2,4-dione hydrochloride

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

1,3,8-Triaza-spiro[4.5]decane-2,4-dione is a chemical compound with the molecular formula C7H11N3O2 . It is used in various scientific and medicinal research .

Synthesis Analysis

The synthesis of 1,3,8-Triaza-spiro[4.5]decane-2,4-dione derivatives has been achieved via the Strecker reaction of cyanohydrin with ammonium carbonate . The carbon atoms of the hydantoin cycle in the 13 C NMR spectra of the synthesized compounds correspond to most lowfield singlet signals with chemical shift values 175.5–183.2 ppm and 156.5–162.3 ppm .Molecular Structure Analysis

The molecular structure of 1,3,8-Triaza-spiro[4.5]decane-2,4-dione has been analyzed using the hybrid DFT method with Becke’s three-parameter functional and the nonlocal correlation provided by the Lee, Yang and Parr expression (B3LYP), employing the 6−31+G (d,p) basis set .Applications De Recherche Scientifique

Delta Opioid Receptor Agonist Development

1,3,8-Triaza-spiro[4.5]decane-2,4-dione hydrochloride: has been identified as a novel chemotype for delta opioid receptor-selective agonists . This discovery is significant in the field of neurology and psychiatry, as delta opioid receptors are potential targets for treating disorders such as chronic pain and migraine. The compound’s derivatives show promise due to their selectivity and efficacy in preclinical models of inflammatory pain.

Hypoxia-Inducible Factor Prolyl Hydroxylase Inhibition

This compound serves as a pan-inhibitor of hypoxia-inducible factor prolyl hydroxylase 1-3 (HIF PHD1-3), which is crucial for the treatment of anemia . The inhibition of these enzymes leads to the stabilization of HIF, which in turn can upregulate the production of erythropoietin and other genes that are involved in erythropoiesis and iron metabolism.

High-Throughput Screening for GPCR Ligands

The compound has been utilized in high-throughput screening assays to identify ligands for G-protein-coupled receptors (GPCRs) . This application is particularly valuable in drug discovery, where the identification of novel ligands can lead to the development of new therapeutic agents.

Chemical Library for Early Discovery Research

1,3,8-Triaza-spiro[4.5]decane-2,4-dione hydrochloride: is included in chemical libraries used for early discovery research . Researchers utilize this compound to explore its potential in various biological assays and to understand its interaction with different biological targets.

Molecular Docking and Dynamic Simulation

The compound’s derivatives have been studied using molecular docking and dynamic simulation to understand their binding to the orthosteric site of delta opioid receptors . This application is crucial for rational drug design, allowing researchers to predict how the compound interacts at the molecular level with its target.

SAR Analysis for Drug Development

A systematic analysis of the structure-activity relationship (SAR) of 1,3,8-Triaza-spiro[4.5]decane-2,4-dione hydrochloride derivatives has been conducted to develop efficacious drugs . This involves modifying the compound’s structure to improve its pharmacological properties, such as potency, selectivity, and pharmacokinetics.

Mécanisme D'action

Target of Action

The primary target of 1,3,8-Triaza-spiro[4.5]decane-2,4-dione hydrochloride is the Prolyl Hydroxylase Domain-containing Protein (PHD) family of enzymes .

Mode of Action

1,3,8-Triaza-spiro[4.5]decane-2,4-dione hydrochloride acts as a pan-inhibitor of the PHD enzymes . By inhibiting these enzymes, it prevents the degradation of HIFs, leading to their accumulation in the cell. This results in the upregulation of various genes involved in erythropoiesis (the production of red blood cells), angiogenesis (the formation of new blood vessels), and metabolism .

Biochemical Pathways

The compound affects the HIF-PHD pathway This leads to the transcription of genes that help the cell adapt to hypoxic (low oxygen) conditions .

Pharmacokinetics

The pharmacokinetic properties of 1,3,8-Triaza-spiro[4It has been reported that related hydantoin derivatives have good pharmacokinetic profiles in preclinical species . The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of the compound and their impact on its bioavailability would need to be further investigated.

Result of Action

The inhibition of PHDs by 1,3,8-Triaza-spiro[4.5]decane-2,4-dione hydrochloride leads to a robust upregulation of erythropoietin (EPO), a hormone that stimulates the production of red blood cells . This makes the compound potentially useful for the treatment of anemia .

Action Environment

The action of 1,3,8-Triaza-spiro[4.5]decane-2,4-dione hydrochloride is influenced by the oxygen levels in the cellular environment. In hypoxic conditions, the inhibition of PHDs and the resulting accumulation of HIFs can have a more pronounced effect

Orientations Futures

Given its potential as a pan-inhibitor of the PHD enzyme family, future research could focus on exploring the therapeutic applications of 1,3,8-Triaza-spiro[4.5]decane-2,4-dione, particularly in the treatment of anemia . Further studies are also needed to fully understand its synthesis, chemical reactions, and physical and chemical properties.

Propriétés

IUPAC Name |

1,3,8-triazaspiro[4.5]decane-2,4-dione;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H11N3O2.ClH/c11-5-7(10-6(12)9-5)1-3-8-4-2-7;/h8H,1-4H2,(H2,9,10,11,12);1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

USBLZEFCYGBDBO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCCC12C(=O)NC(=O)N2.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H12ClN3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

205.64 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1,3,8-Triaza-spiro[4.5]decane-2,4-dione hydrochloride | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

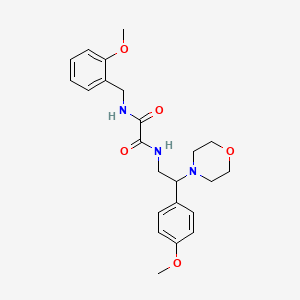

![1-(4-oxo-5,6,7,8-tetrahydro-4H-thiazolo[5,4-c]azepin-2-yl)-3-(2-(trifluoromethyl)phenyl)urea](/img/structure/B2959195.png)

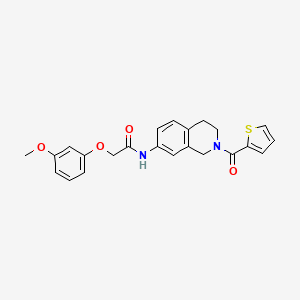

![1-(2,6-Dimethylpiperidin-1-yl)-2-[1-(2-morpholin-4-yl-2-oxoethyl)indol-3-yl]ethane-1,2-dione](/img/structure/B2959197.png)

![6-(2-Fluorobenzyl)-5,7-dimethylpyrazolo[1,5-a]pyrimidine-3-carboxylic acid](/img/structure/B2959201.png)

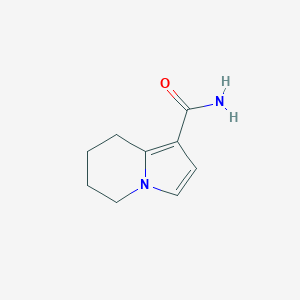

![3-[(Tetrahydro-furan-2-ylmethyl)-carbamoyl]-bicyclo[2.2.1]hept-5-ene-2-carboxylic acid](/img/structure/B2959205.png)

![(E)-2-(4-([1,1'-biphenyl]-4-yl)thiazol-2-yl)-3-((4-chlorophenyl)amino)acrylonitrile](/img/structure/B2959206.png)

![1-(2-chlorobenzyl)-5-phenyl-3a,6a-dihydropyrrolo[3,4-d][1,2,3]triazole-4,6(1H,5H)-dione](/img/structure/B2959209.png)

![N-[(3S,4R)-4-(1-Methylimidazol-2-yl)pyrrolidin-3-yl]acetamide;dihydrochloride](/img/structure/B2959210.png)

![4-[3-(2-fluorophenyl)-1,2,4-oxadiazol-5-yl]-1-[2-(trifluoromethyl)phenyl]-1H-1,2,3-triazol-5-amine](/img/structure/B2959216.png)